4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate
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Overview
Description
4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. This particular compound features a tolyl group (a derivative of toluene) attached to the butenyl chain, which is further connected to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate typically involves the reaction of m-tolylbutenyl alcohol with oxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazole carboxylic acids.
Reduction: Oxazole alcohols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The tolyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness
4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the butenyl chain differentiates it from other oxazole derivatives, potentially leading to unique applications in various fields .
Properties
Molecular Formula |
C15H15NO3 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
[(E)-4-(3-methylphenyl)but-3-enyl] 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-12-5-4-7-13(9-12)6-2-3-8-19-15(17)14-10-18-11-16-14/h2,4-7,9-11H,3,8H2,1H3/b6-2+ |
InChI Key |
CIPIKORUOQEBMO-QHHAFSJGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/CCOC(=O)C2=COC=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=CCCOC(=O)C2=COC=N2 |
Origin of Product |
United States |
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